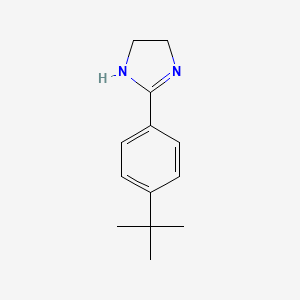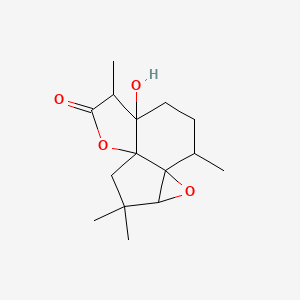
N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine is a complex organic compound that belongs to the class of guanidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methyl-4-quinoline and 5-methyl-1,3,4-thiadiazole. These intermediates are then reacted with cyclohexylamine and other reagents under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine can be compared with other guanidine derivatives, such as:
- N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)guanidine
- N-Cyclohexyl-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine
Uniqueness
The uniqueness of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine lies in its combined structural features, which may confer specific chemical and biological properties not observed in other similar compounds.
Propiedades
Número CAS |
71079-29-3 |
|---|---|
Fórmula molecular |
C20H24N6S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H24N6S/c1-13-12-18(16-10-6-7-11-17(16)21-13)23-19(22-15-8-4-3-5-9-15)24-20-26-25-14(2)27-20/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H2,21,22,23,24,26) |
Clave InChI |
YSUFVRRAEPPLNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NN=C(S4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


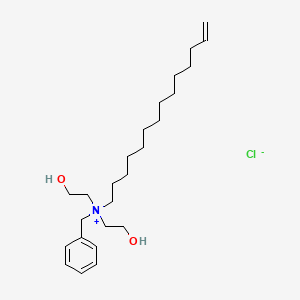
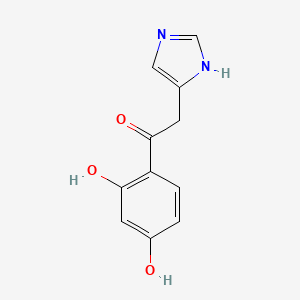


![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
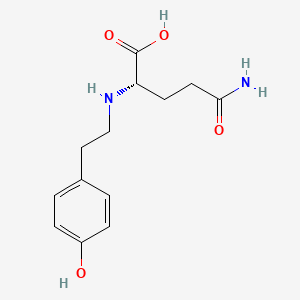
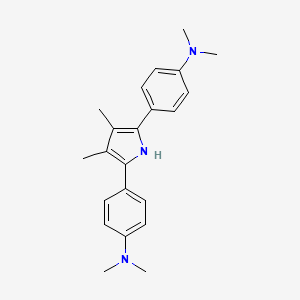

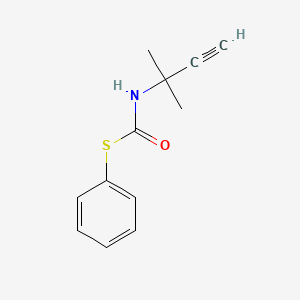
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
